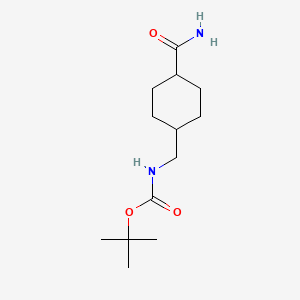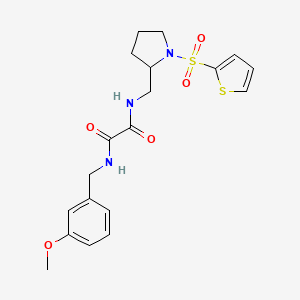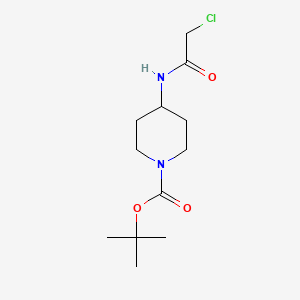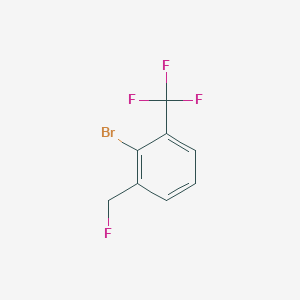
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it a promising candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The synthesis of novel compounds derived from 1,2,3-triazole derivatives has been explored, showcasing their potential as antimicrobial agents. These compounds exhibit moderate to good activities against various bacterial and fungal strains, highlighting the versatility of triazole derivatives in drug design (Jadhav et al., 2017).
- Another study focused on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents, demonstrating the importance of structural analysis in developing effective therapeutic agents (Butler et al., 2013).
- Research on the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has contributed to understanding the compound's mechanism of action against cancer cell lines (Hao et al., 2017).
Biological Applications
- A notable application in biological research involves the evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives for their anticancer properties, with certain compounds showing cytotoxic effects on breast cancer cell lines. This research emphasizes the potential of fluorinated compounds in cancer therapy (Butler et al., 2013).
- Another aspect of biological applications is demonstrated through the study of experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles. This research sheds light on the molecular interactions that can influence the biological activity of these compounds (Shukla et al., 2014).
Medicinal Chemistry and Drug Development
- The discovery and development of novel pharmaceuticals often involve the synthesis and evaluation of compounds with potential biological activities. Studies on compounds related to the query molecule have highlighted their antitumor and antimicrobial properties, paving the way for new treatments (Jadhav et al., 2017; Hao et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-difluorobenzyl chloride with 2-fluoroaniline to form N-(3,5-difluorobenzyl)-2-fluoroaniline. This intermediate is then reacted with sodium azide and copper sulfate to form the corresponding triazole. Finally, the triazole is reacted with 4-isocyanato-2,6-difluorobenzamide to form the desired compound.", "Starting Materials": [ "3,5-difluorobenzyl chloride", "2-fluoroaniline", "sodium azide", "copper sulfate", "4-isocyanato-2,6-difluorobenzamide" ], "Reaction": [ "Step 1: React 3,5-difluorobenzyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine to form N-(3,5-difluorobenzyl)-2-fluoroaniline.", "Step 2: React N-(3,5-difluorobenzyl)-2-fluoroaniline with sodium azide and copper sulfate in a solvent such as DMF to form the corresponding triazole.", "Step 3: React the triazole with 4-isocyanato-2,6-difluorobenzamide in a solvent such as THF to form N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
CAS-Nummer |
1291872-12-2 |
Molekularformel |
C16H12F3N5O |
Molekulargewicht |
347.301 |
IUPAC-Name |
N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
InChI-Schlüssel |
KTJFUAUOTJGVHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-isopropylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2998183.png)

![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)
![methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2998201.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2998204.png)
